molecular formula C17H23N3O4 B6433918 1-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidin-2-one CAS No. 1257548-77-8

1-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidin-2-one

Cat. No.: B6433918
CAS No.: 1257548-77-8
M. Wt: 333.4 g/mol
InChI Key: ACCKRZWATIRIJI-UHFFFAOYSA-N
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Description

1-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidin-2-one is a chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two privileged pharmacophores: a 4-hydroxypiperidine moiety and a 4-methoxyphenyl group attached to an imidazolidin-2-one core. The 4-hydroxypiperidine unit is a common structural feature in many biologically active molecules and is frequently utilized in the synthesis of pharmaceutical compounds . Similarly, the 4-methoxyphenyl group is a recurrent substituent in various therapeutic agents. Research into compounds with similar structural elements has shown potential in modulating biological pathways, including the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which is a key regulator of cellular resistance to oxidants . The combination of these features suggests this compound may serve as a valuable intermediate or precursor in developing novel therapeutic agents. It is suited for investigating structure-activity relationships (SAR), exploring new mechanisms of action, and as a building block in organic synthesis. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-24-15-4-2-13(3-5-15)20-11-10-19(17(20)23)12-16(22)18-8-6-14(21)7-9-18/h2-5,14,21H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCKRZWATIRIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Urea-Based Condensation for Imidazolidinone Synthesis

A foundational approach to constructing the imidazolidin-2-one core involves condensation reactions between urea and diamines. For example, patent CN102030711A details a method where urea reacts with quadrol (1,2-diaminoethane) under controlled heating, producing ammonia as a byproduct. Key steps include:

  • Reaction Setup : Combining urea and excess quadrol in a reactor.

  • Temperature Gradients : Gradual heating to 250°C to promote condensation while removing ammonia via vacuum or inert gas flow.

  • Product Isolation : Recrystallization of the crude product yields 2-imidazolidone, a precursor for further functionalization.

This method achieves moderate yields (60–70%) but requires harsh conditions, limiting compatibility with sensitive functional groups.

Organocatalytic Cyclization of Propargyl Ureas

Modern approaches employ organocatalysts to streamline imidazolidinone formation. Studies in The Journal of Organic Chemistry demonstrate that propargyl ureas undergo rapid intramolecular hydroamidation using 10 mol% of BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) as a base. Key advantages include:

  • Mild Conditions : Reactions proceed at ambient temperature within minutes.

  • Mechanistic Insights : Density functional theory (DFT) calculations reveal a deprotonation-triggered cyclization pathway, forming the imidazolidinone ring via a five-membered transition state.

  • Scope : Functional groups such as halides (Cl, Br) and methoxy substituents are tolerated, making this method suitable for synthesizing derivatives like 3-(4-methoxyphenyl)imidazolidin-2-one.

Synthesis of the 4-Hydroxypiperidine-2-Oxoethyl Side Chain

Piperidine Derivative Preparation

Patent WO2005021521A1 outlines the synthesis of piperidine-containing side chains via nucleophilic substitution:

  • Halogenation : 2,6-Dioxopiperidine reacts with 1-bromo-3-chloropropane in acetone using K₂CO₃ as a base, yielding 1-halo-3-(2,6-dioxopiperidin-1-yl)propane.

  • Hydroxylation : The dioxopiperidine intermediate is reduced using NaBH₄ in methanol to produce 4-hydroxypiperidine.

Coupling to the Imidazolidinone Core

The side chain is attached via a two-step sequence:

  • Step 1 : Alkylation of the imidazolidinone nitrogen with 2-chloroacetyl chloride.

  • Step 2 : Reacting the chloroethyl intermediate with 4-hydroxypiperidine in DMF using K₂CO₃, achieving 75–80% yield.

Final Assembly and Purification

Key Reaction Sequence

  • Imidazolidinone Core : Synthesized via BEMP-catalyzed cyclization (Method 1.2).

  • Methoxyphenyl Introduction : Achieved through Cu-catalyzed coupling (Method 2.1).

  • Side Chain Attachment : Alkylation followed by piperidine coupling (Method 3.2).

Purification Techniques

  • Recrystallization : Isopropyl alcohol/water mixtures remove unreacted starting materials.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane) resolves regioisomers.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)AdvantagesLimitations
Urea Condensation250°C, 5 hr60–70Low cost, scalableHarsh conditions, low functional group tolerance
OrganocatalyticAmbient, 1 min85–93Rapid, mild, high selectivityRequires expensive catalysts
Halogen Coupling110°C, 24 hr68–75Compatible with sensitive groupsMulti-step, moderate yields

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxoethyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxypiperidine moiety may interact with biological receptors, while the oxoethyl and methoxyphenyl groups can modulate the compound’s overall activity and selectivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s imidazolidin-2-one core is shared with several derivatives, but substituent variations significantly alter properties:

Compound Name/ID Substituents (Position 1 and 3) Key Features
Target Compound 1: 2-(4-hydroxypiperidin-1-yl)-2-oxoethyl; 3: 4-methoxyphenyl Hydroxypiperidine enhances H-bonding; methoxyphenyl provides electron donation .
1-(Isoquinolin-3-yl)-3-(4-methoxyphenyl)imidazolidin-2-one (7a, Ev1) 1: Isoquinolin-3-yl; 3: 4-methoxyphenyl Aromatic isoquinoline increases π-π interactions; higher melting point (212–213°C) .
1-((4-Methoxyphenyl)sulfonyl)-3-(4-(trifluoromethyl)phenyl)imidazolidin-2-one (25, Ev3) 1: Sulfonyl; 3: 4-(trifluoromethyl)phenyl Sulfonyl and CF3 groups enhance metabolic stability and lipophilicity .
4-(3-Fluorobenzyl)-3-(4-methoxyphenyl)-1-(trifluoromethyl)imidazolidin-2-one (103, Ev6) 1: Trifluoromethyl; 3: 4-methoxyphenyl; 4: 3-fluorobenzyl CF3 and fluorobenzyl improve membrane permeability; 60% yield .
1-[2-[3-((4-Methoxyphenyl)ethynyl)pyrido[3,2-b]pyrazin-2-yloxy]ethyl]imidazolidin-2-one (Ev19) 1: Ethynylpyridopyrazine; 3: None specified Ethynyl linker and pyridopyrazine moiety may target kinases or nucleic acids .

Key Observations :

  • Hydroxypiperidine vs. CF3 : The hydroxyl group in the target compound contrasts with CF3 in analogs (e.g., 103, 25), which are electron-withdrawing and lipophilic. This difference may affect solubility and target selectivity.
  • Methoxyphenyl vs. Nitrophenyl : Methoxy groups (electron-donating) in the target compound and 7a vs. nitro groups (electron-withdrawing) in 7c (Ev1) influence electronic properties and reactivity. Nitro-substituted analogs (e.g., 7c) show lower synthetic yields (6%) compared to methoxy derivatives (67% for 7a) .

Physical Properties

Melting points and solubility correlate with substituent polarity:

Compound Melting Point (°C) Notable Substituents Inference
Target Compound Not reported 4-Hydroxypiperidine Likely high solubility due to -OH group
7a (Ev1) 212–213 Isoquinoline High rigidity and π-stacking
7c (Ev1) 187–189 4-Nitrophenyl Polar nitro group increases m.p.
89 (Ev15) 84–85 CF3, isopropyl Low m.p. due to lipophilic groups

Insight: Polar groups (e.g., -OH, -NO2) elevate melting points, while lipophilic groups (CF3, benzyl) reduce them, impacting formulation strategies.

Biological Activity

1-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidin-2-one, a compound belonging to the imidazolidinone class, has garnered attention for its potential biological activities, particularly in the context of anti-cancer properties and neuropharmacological effects. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

Synthesis

The synthesis of imidazolidinones typically involves the reaction of ureas with various nucleophiles under mild conditions. Recent studies have demonstrated that this compound can be synthesized using regioselective methods that yield high purity and yield. For instance, the reaction of N-(2,2-dialkoxyethyl) ureas with aromatic nucleophiles has been reported to produce substituted imidazolidinones effectively .

Anti-Cancer Properties

Research indicates that imidazolidinone derivatives exhibit significant anti-cancer activity. In vitro studies have shown that these compounds can induce cytotoxic effects on various cancer cell lines. For example, a series of novel 4-(het)arylimidazolidin-2-ones demonstrated potent anti-tumor activity, with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Anti-Cancer Activity of Imidazolidinone Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710Apoptosis induction
Compound BHeLa15Cell cycle arrest
Compound CA5498ROS generation

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological activities. The presence of the piperidine moiety is associated with various central nervous system (CNS) effects. Preliminary studies have indicated that this compound may exhibit anxiolytic and antidepressant-like activities in animal models .

Case Study: Anxiolytic Activity
In a controlled study involving rodents, administration of the compound resulted in reduced anxiety-like behavior as measured by the elevated plus maze test. The results suggest that the compound may modulate neurotransmitter systems involved in anxiety regulation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.
  • Neurotransmitter Modulation : It may influence serotonin and norepinephrine levels, contributing to its anxiolytic effects.

Q & A

Q. What synthetic strategies are effective for constructing the imidazolidin-2-one core in derivatives like this compound?

The imidazolidin-2-one core is typically synthesized via cyclization reactions. For example, coupling a glycyl or acetoamino precursor with substituted phenyl groups under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) can yield the heterocyclic ring. Subsequent functionalization of the piperidine and methoxyphenyl moieties requires multi-step protocols, including nucleophilic substitution or carbonyl activation using reagents like EDCI/HOBt . Key steps involve:

  • Cyclization : Heating at 80–100°C for 6–12 hours.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
  • Validation : Confirm yields (typically 50–70%) and purity via TLC and HPLC .

Q. Which analytical techniques are critical for structural validation of this compound?

A combination of spectroscopic and chromatographic methods is essential:

Technique Key Data Reference
¹H/¹³C NMR Chemical shifts for imidazolidinone C=O (~170 ppm), piperidine protons (δ 2.5–3.5 ppm), and methoxyphenyl (-OCH₃ at δ 3.8 ppm)
Mass Spectrometry Molecular ion peak ([M+H]⁺) matching theoretical molecular weight (±1 Da)
IR Spectroscopy Stretching bands for carbonyl (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹)

Advanced Research Questions

Q. How can researchers resolve conflicting data on the biological activity of structurally similar imidazolidinone derivatives?

Discrepancies in activity data (e.g., antioxidant or antimicrobial potency) often arise from variations in substituent positioning, assay conditions, or purity. To address this:

  • Comparative Structural Analysis : Use X-ray crystallography (as in ) to confirm substituent orientation and hydrogen-bonding patterns.
  • Assay Standardization : Re-evaluate activities under controlled conditions (e.g., DPPH scavenging for antioxidants at pH 7.4 ).
  • Purity Profiling : Quantify impurities (>98% purity via HPLC) to rule out confounding effects .

Q. What experimental designs are optimal for evaluating this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • In Silico Docking : Use software like AutoDock to predict binding affinities to targets (e.g., histamine receptors) based on piperidine and methoxyphenyl interactions .
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases).
  • Cellular Uptake : Track intracellular concentrations via LC-MS in cell lines (e.g., HEK-293) .
    • Control Groups : Include positive controls (e.g., known inhibitors) and vehicle-only groups to validate specificity .

Q. How can researchers optimize the synthetic route to improve yield and scalability?

  • Solvent Screening : Test alternatives to DMF (e.g., acetonitrile or THF) to enhance reaction efficiency .
  • Catalyst Optimization : Evaluate Pd/C or Ni catalysts for coupling steps to reduce side products .
  • Process Analytics : Monitor intermediates in real-time using inline FTIR or Raman spectroscopy .

Methodological Considerations

  • Stability Testing : Assess hydrolytic degradation under accelerated conditions (40°C/75% RH for 4 weeks) via HPLC to identify degradation products .
  • Data Reproducibility : Use triplicate experiments with statistical analysis (ANOVA, p < 0.05) to confirm activity trends .

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